molecular formula C24H23BrClNO6 B4261277 3,5-DIMETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B4261277
M. Wt: 536.8 g/mol
InChI Key: CGFGXYZSTQZFKL-UHFFFAOYSA-N
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Description

Dimethyl 4-(2-bromo-4,5-dimethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Properties

IUPAC Name

dimethyl 4-(2-bromo-4,5-dimethoxyphenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrClNO6/c1-30-20-9-16(19(25)10-21(20)31-2)22-17(23(28)32-3)12-27(13-18(22)24(29)33-4)11-14-5-7-15(26)8-6-14/h5-10,12-13,22H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFGXYZSTQZFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-bromo-4,5-dimethoxybenzaldehyde, 4-chlorobenzylamine, and dimethyl acetylenedicarboxylate.

    Condensation Reaction: The initial step may involve a condensation reaction between 2-bromo-4,5-dimethoxybenzaldehyde and 4-chlorobenzylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with dimethyl acetylenedicarboxylate under specific conditions (e.g., heating, use of a catalyst) to form the dihydropyridine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to enhance yield and purity. This may include:

    Catalysis: Use of catalysts to increase reaction efficiency.

    Automation: Implementation of automated systems for precise control of reaction conditions.

    Scaling Up: Adapting laboratory-scale reactions to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(2-bromo-4,5-dimethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding pyridine derivative.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Halogen substitution reactions, particularly involving the bromo and chloro groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving calcium channels.

    Medicine: Potential use as a calcium channel blocker for treating cardiovascular diseases.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE likely involves interaction with calcium channels. The compound may bind to specific sites on the channel, inhibiting calcium influx and thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

Conclusion

Dimethyl 4-(2-bromo-4,5-dimethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a compound with significant potential in various scientific and industrial applications. Further research and development could uncover more about its properties and uses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIMETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
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3,5-DIMETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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